molecular formula C20H21FN2O3 B5970768 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide

Katalognummer B5970768
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ANPJPKOBQYLOIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide, also known as FLB 457, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting pharmacological properties. In

Wirkmechanismus

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 acts as a selective antagonist for the dopamine D2 and D3 receptors. By binding to these receptors, it blocks the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is implicated in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to decrease the activity of the prefrontal cortex, a brain region that is involved in decision-making and impulse control. These effects suggest that N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 may be useful for the treatment of disorders that involve dysregulation of the mesolimbic dopamine pathway and prefrontal cortex.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has several advantages for lab experiments. It is a highly selective antagonist for the dopamine D2 and D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to exhibit antipsychotic and anti-addictive properties, making it a potential candidate for the treatment of schizophrenia and drug addiction. However, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 also has poor solubility in water, which can make it difficult to work with.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457. One area of research is the development of more potent and selective antagonists for the dopamine D2 and D3 receptors. This could lead to the development of more effective treatments for disorders that involve dysregulation of the mesolimbic dopamine pathway and prefrontal cortex. Another area of research is the study of the long-term effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 on brain function and behavior. This could provide insights into the mechanisms underlying the therapeutic effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 and the potential risks associated with its use. Finally, the development of new methods for delivering N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 could improve its solubility and increase its half-life, making it a more practical tool for scientific research.

Synthesemethoden

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-methylbenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has been extensively studied for its potential applications in scientific research. It has been found to act as a selective antagonist for the dopamine D2 and D3 receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to exhibit antipsychotic and anti-addictive properties, making it a potential candidate for the treatment of schizophrenia and drug addiction.

Eigenschaften

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-13-3-6-15(9-18(13)26-2)20(25)22-17-10-19(24)23(12-17)11-14-4-7-16(21)8-5-14/h3-9,17H,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPJPKOBQYLOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.